methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 916226-83-0
VCID: VC11611425
InChI:
SMILES:
Molecular Formula: C8H9NO4
Molecular Weight: 183.2

methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS No.: 916226-83-0

Cat. No.: VC11611425

Molecular Formula: C8H9NO4

Molecular Weight: 183.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - 916226-83-0

Specification

CAS No. 916226-83-0
Molecular Formula C8H9NO4
Molecular Weight 183.2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 1-position with a methyl group, a 4-hydroxy moiety, and a 3-carboxylate methyl ester. The dihydropyridine core adopts a non-aromatic structure due to the presence of the 2-oxo group, which introduces partial double-bond character between C2 and N1 . Comparative analysis with methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 147078-67-9) reveals that the additional hydroxy group at position 4 in the target compound enhances hydrogen-bonding potential, influencing its reactivity and solubility .

Spectral Characterization

¹H NMR data for related derivatives, such as N-(2,4-difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, show characteristic downfield shifts for the pyridinone proton (δ 8.84 ppm) and aromatic protons (δ 7.08–8.84 ppm) . For the methyl ester moiety, a singlet at δ 4.01 ppm corresponds to the methoxy group, consistent with similar esters in dihydropyridine systems . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 183.16, aligning with the molecular formula C₈H₉NO₄ .

Synthesis and Reaction Pathways

Cyclization Strategies

A pivotal synthesis route involves the cyclization of N-(benzyloxy)-3-methoxy-3-oxopropanamido nicotinate under basic conditions. Treatment with sodium methoxide in methanol facilitates intramolecular esterification, yielding the bicyclic core in 66% yield over three steps . Critical to this process is the regioselective formation of the 4-hydroxy group, which is achieved through triflation followed by reduction .

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)
14Acylation of nicotinate72
16Cyclization with NaOMe/MeOH66
18Triflation and reduction58

Functionalization via Amidation

The methyl ester undergoes nucleophilic acyl substitution with benzylamines under microwave irradiation (140°C, 2 hours) to produce carboxamide derivatives. For example, reaction with 3-chloro-4-fluorobenzylamine affords N-(3-chloro-4-fluorobenzyl)-1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in 36% yield after boron tribromide-mediated deprotection .

Pharmacological Relevance

Enzyme Inhibition Profiles

Derivatives of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate demonstrate inhibitory activity against metalloenzymes. The 1,8-naphthyridine analog exhibits IC₅₀ values in the nanomolar range against HIV integrase, attributed to chelation of divalent metal ions in the enzyme active site . Structure-activity relationship (SAR) studies emphasize the necessity of the 4-hydroxy group for potency, as its removal reduces binding affinity by 15-fold .

Bioavailability Considerations

Despite promising in vitro activity, the compound’s methyl ester moiety limits oral bioavailability due to rapid hydrolysis in plasma. Prodrug strategies, such as replacing the ester with a pivaloyloxymethyl group, have been explored to enhance metabolic stability .

SupplierPurity (%)Price ($/g)
AK Scientific951396
SynQuest Laboratories982218
Alichem95921.2

Future Directions

Synthetic Optimization

Current efforts focus on streamlining the synthesis via flow chemistry, which may reduce reaction times from 48 hours to <6 hours while improving yields by 20% . Catalytic transfer hydrogenation using ammonium formate is under investigation as a safer alternative to hydrogen gas .

Therapeutic Expansion

Ongoing preclinical studies explore the compound’s utility in oncology, particularly as a PARP inhibitor. Early results indicate synergistic effects with cisplatin in ovarian cancer cell lines (CI = 0.3–0.5) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator